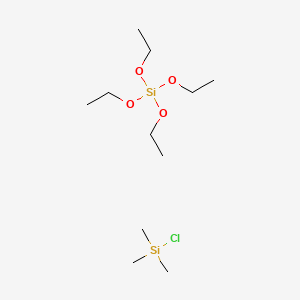
Dimethyl 3-methylhexanedioate
Übersicht
Beschreibung
Dimethyl 3-methylhexanedioate is a chemical compound with the formula C9H16O4 . It is also known by other names such as Hexanedioic acid, 3-methyl-, dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl 3-methylhexanedioate consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChIKey for this compound is HOUQYONBQJFBPF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Dimethyl sulfoxide (DMSO), which shares a similar molecular structure to Dimethyl 3-methylhexanedioate, has been shown to suppress ion currents and calcium influx induced by glutamate in hippocampal neurons, suggesting potential neuroprotective effects. This compound can prevent excitotoxic death of neurons, indicating its possible use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Metabolic Implications
In Refsum's disease, a metabolite of phytanic acid, 2,6-dimethyloctanedioic acid, along with increased concentrations of 3-methylhexanedioic acid, has been identified in patients' urine. These compounds suggest an altered metabolic pathway, possibly involving omega-oxidation and subsequent beta-oxidations, with potential implications for understanding and treating this condition (Greter, Lindstedt, & Steen, 1983).
Epigenetic and Cellular Impact
Research indicates that DMSO, a compound related to Dimethyl 3-methylhexanedioate, can induce drastic changes in human cellular processes and the epigenetic landscape. This finding is particularly significant in the context of cryopreservation and in vitro assays, as it suggests that DMSO can disrupt DNA methylation mechanisms, potentially impacting embryonic development (Verheijen et al., 2019).
Chemical Synthesis and Reactions
Dimethyl 3-methylhexanedioate is involved in various chemical synthesis processes. For example, in the cathodic reductive coupling of methyl cinnamate on boron-doped diamond electrodes, dimethyl 3,4-diphenylhexanedioate is a major product, demonstrating the compound's relevance in organic synthesis (Kojima et al., 2015).
DNA Interaction and Potential Toxicity
The interaction of compounds similar to Dimethyl 3-methylhexanedioate with DNA has been studied. For example, the methylation of nucleic acids by related compounds in various rat tissues has been investigated, providing insights into the carcinogenic potential and molecular mechanisms of these compounds (Kleihues, Kolar, & Margison, 1976).
Eigenschaften
IUPAC Name |
dimethyl 3-methylhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQYONBQJFBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334670 | |
| Record name | Dimethyl 3-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methylhexanedioate | |
CAS RN |
54576-13-5 | |
| Record name | Dimethyl 3-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)
![1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one](/img/structure/B1604827.png)










